REACTION_CXSMILES
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C(C1C=C(OC)C(F)=C(C=1)C=O)C.[CH2:14]([O:16][C:17]1[C:18]([F:29])=[C:19]([CH:25]([OH:28])[C:26]#[N:27])[CH:20]=[C:21]([CH2:23][CH3:24])[CH:22]=1)C>>[CH2:23]([C:21]1[CH:22]=[C:17]([O:16][CH3:14])[C:18]([F:29])=[C:19]([CH:25]([OH:28])[C:26]#[N:27])[CH:20]=1)[CH3:24]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)C=1C=C(C(=C(C1)C(C#N)O)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |